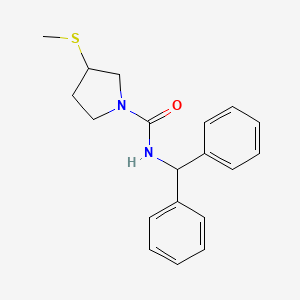
N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine-based compounds have been known to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound’s benzylic position can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways and their downstream effects.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this compound is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine-based compounds have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
生物活性
N-benzhydryl-3-(methylthio)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₁₈N₂OS
- Molecular Weight : 314.41 g/mol
This compound features a pyrrolidine ring, which is known for its versatility in drug design, often influencing biological activity through interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its effects on enzyme inhibition, receptor binding, and cytotoxicity against cancer cell lines.
Enzyme Inhibition
Research indicates that compounds with a pyrrolidine scaffold can exhibit selective inhibition of certain kinases. For instance, derivatives of pyrrolidine have shown nanomolar activity against casein kinase 1 (CK1), suggesting that modifications to the structure can enhance selectivity and potency against specific enzymes .
Receptor Binding
The compound has been explored for its interactions with various receptors. Notably, it may exhibit affinity for muscarinic receptors, which are implicated in numerous physiological processes including neurotransmission and muscle contraction. Studies have demonstrated that modifications to the pyrrolidine structure can influence binding affinity and selectivity towards these receptors .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. For example:
- Ovarian Cancer Cells : The compound exhibited moderate cytotoxic effects with an IC₅₀ value indicating significant cell death at specific concentrations.
- Breast Cancer Cells : Limited toxicity was observed, suggesting a degree of selectivity that could be beneficial in therapeutic contexts .
The proposed mechanism for the biological activity involves modulation of signaling pathways associated with cell proliferation and apoptosis. The compound's ability to inhibit specific kinases may lead to altered phosphorylation states of key proteins involved in these pathways, thus impacting cell survival and growth .
Data Summary
特性
IUPAC Name |
N-benzhydryl-3-methylsulfanylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-23-17-12-13-21(14-17)19(22)20-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFECCZDOXPUDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














